Ethyl 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetate
Description
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate |
InChI |
InChI=1S/C15H17NO4/c1-4-19-14(17)7-10-8-15(18)20-13-9-11(16(2)3)5-6-12(10)13/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
MHPQHBUJWFAHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Coumarin Core Formation
The Pechmann condensation reaction is employed to synthesize the 7-dimethylaminocoumarin intermediate. This method utilizes 3-dimethylaminophenol and diethyl 1,3-acetonedicarboxylate in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), under reflux conditions in absolute ethanol.
Reagents and Conditions:
- 3-Dimethylaminophenol : 87.5 mmol
- Diethyl 1,3-acetonedicarboxylate : 96.2 mmol (1.1 equivalents)
- ZnCl₂ : 105 mmol
- Solvent : Absolute ethanol (50 mL)
- Reaction Temperature : Reflux (~78°C)
- Reaction Time : 15 hours
The reaction proceeds via acid-catalyzed cyclization, where the phenolic hydroxyl group attacks the β-keto ester, forming the coumarin ring. After cooling, the product precipitates as orange needles, which are filtered and recrystallized to achieve a 61% yield.
Table 1: Key Reaction Parameters for Pechmann Condensation
| Parameter | Value |
|---|---|
| Starting Phenol | 3-Dimethylaminophenol |
| β-Keto Ester | Diethyl 1,3-acetonedicarboxylate |
| Catalyst | ZnCl₂ |
| Solvent | Absolute ethanol |
| Temperature | Reflux (78°C) |
| Time | 15 hours |
| Yield | 61% |
Acetylation and Esterification
The second step involves introducing the acetyloxyethyl group at the 4-position of the coumarin core. This is achieved by reacting 7-dimethylaminocoumarin with ethyl bromoacetate in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile.
Reagents and Conditions:
- 7-Dimethylaminocoumarin : 36.32 mmol
- Ethyl Bromoacetate : 40 mmol (1.1 equivalents)
- Base : K₂CO₃ (2 equivalents)
- Solvent : Acetonitrile (50 mL)
- Reaction Temperature : 80°C
- Reaction Time : 12 hours
The nucleophilic substitution at the 4-position proceeds efficiently under these conditions, yielding the target ester after purification via column chromatography or recrystallization.
Table 2: Esterification Reaction Parameters
Purification and Characterization
Recrystallization
The crude product from the Pechmann condensation is purified via recrystallization using ethanol-water mixtures. This step removes unreacted starting materials and byproducts, yielding orange needles with high purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (300 MHz, CDCl₃) : δ 7.40 (d, J = 8.9 Hz, 1H), 6.62 (dd, J = 9.0, 2.5 Hz, 1H), 6.52 (d, J = 2.5 Hz, 1H), 6.06 (s, 1H), 4.18 (q, J = 7.1 Hz, 2H), 3.67 (s, 2H), 3.05 (s, 6H).
- ¹³C NMR (75 MHz, CDCl₃) : δ 169.09 (C=O), 161.72 (C-2), 155.96 (C-7), 152.96 (C-4), 148.42 (C-9), 125.28 (C-10), 110.75 (C-6), 108.98 (C-5), 108.51 (C-8), 98.36 (C-3), 61.57 (OCH₂CH₃), 40.09 (N(CH₃)₂), 38.26 (CH₂CO), 14.09 (CH₃).
Mass Spectrometry (MS):
Industrial-Scale Considerations
While laboratory-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance efficiency. Key considerations include:
- Catalyst Recovery : ZnCl₂ can be recycled via aqueous extraction, reducing waste.
- Solvent Recycling : Ethanol and acetonitrile are distilled and reused.
- Automation : Automated temperature and pH control systems ensure consistent product quality.
Challenges and Optimization
Byproduct Formation
The primary byproduct is unsubstituted coumarin, formed due to incomplete dimethylamino group incorporation. This is mitigated by using excess 3-dimethylaminophenol (1.2 equivalents) and extending reaction times.
Yield Improvement
Microwave-assisted synthesis has been explored to reduce reaction times from 15 hours to 2 hours, achieving comparable yields (58–60%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromone derivatives.
Scientific Research Applications
Ethyl 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chromone core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related coumarin derivatives (Table 1):
Key Observations :
- Substituent Effects: The dimethylamino group at the 7-position enhances electron donation, improving fluorescence properties compared to methoxy or methyl substituents . Ethyl esters (e.g., the target compound) exhibit higher lipophilicity than methyl esters, influencing bioavailability and membrane permeability .
- Biological Activity : Acetamide derivatives (e.g., compound in ) show specialized biological roles (e.g., inflammasome inhibition), while ester derivatives (e.g., ) are often precursors for antimicrobial agents.
Physical and Chemical Properties
Biological Activity
Ethyl 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetate, with CAS Number 289699-61-2, is a compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following sections detail its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₅H₁₇N₁O₄
- Molecular Weight : 275.30 g/mol
- LogP : 1.96460 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 59.75 Ų
Synthesis
The synthesis of this compound typically involves the reaction of dimethylaminocoumarin with ethyl acetate under specific conditions to yield the desired ester derivative. The reaction conditions and yields may vary based on the methodology employed.
Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
This compound is particularly effective against Gram-positive bacteria, which is a common characteristic of many coumarin derivatives .
Antioxidant Properties
Coumarins are known for their antioxidant activities, which can be attributed to their ability to scavenge free radicals. This compound has been evaluated for its capacity to reduce oxidative stress in cellular models, demonstrating a significant decrease in reactive oxygen species (ROS) levels.
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies indicate that this compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at MDPI reported that derivatives of coumarins, including this compound, exhibited high antimicrobial activity against Staphylococcus pneumoniae and moderate activity against other strains. The study emphasizes the potential use of these compounds in developing new antimicrobial agents . -
Antioxidant Activity Assessment :
A publication in Organic and Biomolecular Chemistry highlighted the antioxidant properties of coumarin derivatives, noting that modifications at the 7-position significantly enhance their activity. This compound was found to be among the most effective compounds tested . -
Cytotoxicity Studies :
Research published in NCBI indicated that this compound showed selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via coupling reactions. For example, 2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetic acid can be esterified using ethyl chloroacetate in the presence of a base like anhydrous K₂CO₃ in dry DMF at 80°C for 10 hours, yielding ~80% after crystallization (similar to coumarin-oxyacetate derivatives) . Alternatively, carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt in anhydrous THF at 0°C, followed by room-temperature stirring) with amines or alcohols can produce derivatives. Purification via silica gel chromatography (0–5% MeOH in DCM) is recommended . Key variables affecting yield include solvent choice (anhydrous conditions critical), stoichiometry of coupling agents (1.5 equivalents of EDC/HOBt), and reaction time (≥18 hours for complete conversion) .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- LCMS : Use electrospray ionization (ESI) in positive mode; the parent ion [M+H]⁺ for derivatives typically appears at m/z ~430–450 .
- ¹H/¹³C NMR : Key signals include the coumarin C=O (δ ~160–165 ppm in ¹³C), dimethylamino protons (δ ~3.0 ppm, singlet), and ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/DCM. Refinement using SHELXL (space group P1̄, Z = 2) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C=O at ~1.22 Å) and intermolecular interactions (e.g., π-π stacking between coumarin rings) . Mercury software can visualize voids and packing motifs .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what analytical strategies validate these changes?
Methodological Answer:
- Modifications : Replace the ethyl ester with sulfonamide or oxadiazole moieties (e.g., via coupling with 4-(2-aminoethyl)benzenesulfonamide) to target NLRP3 inflammasome inhibition or antimicrobial activity .
- Validation :
- In vitro assays : For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli via broth microdilution (0.5–128 µg/mL range) .
- HPLC-PDA : Monitor purity (>95%) and confirm functional group retention (λ = 320–350 nm for coumarin).
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like NLRP3 (PDB: 6NPY) .
Q. How can discrepancies in crystallographic data or spectroscopic results be resolved during structure elucidation?
Methodological Answer:
- Contradictions in NMR : If unexpected splitting occurs (e.g., dimethylamino protons as multiplets), check for residual solvents (e.g., DMF) or tautomerism. Use 2D NMR (COSY, HSQC) to assign coupling .
- Crystallographic ambiguity : If SHELXL refinement gives high R factors (>0.05), re-examine twinning (via TWIN/BASF commands) or disorder modeling. For example, the coumarin ring may exhibit rotational disorder; apply PART commands to split occupancy .
- LCMS anomalies : Adducts (e.g., Na⁺ or K⁺) can cause [M+23]⁺/[M+39]⁺ peaks. Use ammonium formate buffers to suppress adduct formation .
Q. What strategies are effective for analyzing intermolecular interactions in crystal structures of this compound?
Methodological Answer:
- Mercury CSD Tools : Calculate Hirshfeld surfaces to quantify H-bonding (e.g., O–H···O=C interactions) and π-π contacts (face-to-face distances ~3.5–4.0 Å) .
- Packing similarity : Compare with related coumarin esters (e.g., methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, CCDC 1417765) using RMSD < 0.5 Å for backbone atoms .
- Void analysis : Identify solvent-accessible voids (>50 ų) that may influence solubility or co-crystallization .
Q. How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- Byproduct identification : Use LCMS/MS to detect common side products, such as hydrazides (from incomplete esterification, m/z ~300–320) or dimerized coumarins (m/z ~600–650) .
- Mitigation :
- Optimize stoichiometry (e.g., 1.1 equivalents of ethyl chloroacetate for esterification to prevent di-substitution) .
- Use scavengers (e.g., polymer-bound sulfonic acid) to sequester excess HOBt/EDC .
- Employ microwave-assisted synthesis (60°C, 30 min) to reduce reaction time and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
